Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester
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Overview
Description
Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester is a complex organic compound with a unique structure that includes bromine, amino, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. The amino groups are then introduced through a reduction process. Finally, esterification is carried out to form the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. These methods often utilize catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzoic acid esters .
Scientific Research Applications
Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester involves its interaction with specific molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-nitro-, ethyl ester: Similar in structure but lacks the bromine and amino groups.
2-Amino-4-bromobenzoic acid: Contains the bromine and amino groups but lacks the nitro group.
4-Bromo-2-nitrobenzoic acid: Contains the bromine and nitro groups but lacks the amino groups.
Uniqueness
Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester is unique due to the presence of all three functional groups (bromine, amino, and nitro) in its structure. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10BrN3O4 |
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Molecular Weight |
304.10 g/mol |
IUPAC Name |
ethyl 2,3-diamino-5-bromo-4-nitrobenzoate |
InChI |
InChI=1S/C9H10BrN3O4/c1-2-17-9(14)4-3-5(10)8(13(15)16)7(12)6(4)11/h3H,2,11-12H2,1H3 |
InChI Key |
KTZNNEJSJHXZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
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